molecular formula C53H75ClN6O15S B12511808 (2S)-2-amino-6-[[4-[[3-[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexanecarbonyl]amino]hexanoic acid

(2S)-2-amino-6-[[4-[[3-[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexanecarbonyl]amino]hexanoic acid

Cat. No.: B12511808
M. Wt: 1103.7 g/mol
InChI Key: UBRZDBDIKWWPEN-QUFZOKFRSA-N
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Description

The compound (2S)-2-amino-6-{[4-({3-[(2-{(2S)-1-{[(1S,2R,3R,5S,6S,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.1(1)?,(1)?.0(3),?]hexacosa-10(26),11,13,16,18-pentaen-6-yl]oxy}-1-oxopropan-2-ylcarbamoyl}ethyl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}methyl)cyclohexyl]formamido}hexanoic acid is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of various intermediates. Typical synthetic routes might include:

    Formation of the core structure:

    Functionalization: Introduction of specific functional groups such as amino, hydroxyl, and formamido groups.

    Final assembly: Coupling reactions to combine different parts of the molecule.

Industrial Production Methods

Industrial production methods would focus on optimizing yield and purity while minimizing costs and environmental impact. This might involve:

    Optimization of reaction conditions: Temperature, pressure, and solvent choice.

    Use of catalysts: To increase reaction rates and selectivity.

    Purification techniques: Such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents might include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: As a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: As a drug candidate for treating specific diseases or conditions.

    Industry: As a catalyst or additive in industrial processes.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific structure and functional groups. Potential mechanisms might include:

    Binding to specific molecular targets: Such as enzymes, receptors, or nucleic acids.

    Modulation of biochemical pathways: Affecting processes such as signal transduction, gene expression, or metabolism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other complex organic molecules with similar functional groups or structural motifs. Examples could include:

    Peptides and proteins: With similar amino acid sequences or functional groups.

    Small organic molecules: With similar pharmacophores or chemical properties.

Uniqueness

The uniqueness of the compound could be highlighted by comparing its specific properties, such as:

    Binding affinity: To specific molecular targets.

    Selectivity: For particular biochemical pathways.

    Stability: Under various conditions.

Properties

Molecular Formula

C53H75ClN6O15S

Molecular Weight

1103.7 g/mol

IUPAC Name

(2S)-2-amino-6-[[4-[[3-[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexanecarbonyl]amino]hexanoic acid

InChI

InChI=1S/C53H75ClN6O15S/c1-29-12-11-14-40(72-8)53(70)27-38(73-51(69)57-53)30(2)46-52(4,75-46)41(26-43(62)59(6)36-23-33(22-29)24-37(71-7)45(36)54)74-50(68)31(3)58(5)42(61)19-21-76-39-25-44(63)60(48(39)65)28-32-15-17-34(18-16-32)47(64)56-20-10-9-13-35(55)49(66)67/h11-12,14,23-24,30-32,34-35,38-41,46,70H,9-10,13,15-22,25-28,55H2,1-8H3,(H,56,64)(H,57,69)(H,66,67)/t30-,31+,32?,34?,35+,38+,39?,40-,41+,46-,52+,53+/m1/s1

InChI Key

UBRZDBDIKWWPEN-QUFZOKFRSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)NCCCC[C@@H](C(=O)O)N)C)C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)NCCCCC(C(=O)O)N)C)C)OC)(NC(=O)O2)O

Origin of Product

United States

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